Cas no 2059933-86-5 (4,7-dimethyl-1,2-benzoxazol-3-ol)

4,7-Dimethyl-1,2-benzoxazol-3-ol is a heterocyclic compound featuring a benzoxazole core substituted with methyl groups at the 4 and 7 positions and a hydroxyl group at the 3 position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its rigid aromatic framework enhances stability, while the hydroxyl group offers functionalization potential for further derivatization. The compound's well-defined molecular architecture is advantageous for applications in ligand design, material science, and bioactive molecule development. High purity and consistent quality ensure reliable performance in research and industrial settings.
4,7-dimethyl-1,2-benzoxazol-3-ol structure
2059933-86-5 structure
商品名:4,7-dimethyl-1,2-benzoxazol-3-ol
CAS番号:2059933-86-5
MF:C9H9NO2
メガワット:163.173262357712
MDL:MFCD30476787
CID:5182860
PubChem ID:125425560

4,7-dimethyl-1,2-benzoxazol-3-ol 化学的及び物理的性質

名前と識別子

    • 1,2-Benzisoxazol-3(2H)-one, 4,7-dimethyl-
    • 4,7-dimethyl-1,2-benzoxazol-3-ol
    • MDL: MFCD30476787
    • インチ: 1S/C9H9NO2/c1-5-3-4-6(2)8-7(5)9(11)10-12-8/h3-4H,1-2H3,(H,10,11)
    • InChIKey: KDCPOKHPKKQZDX-UHFFFAOYSA-N
    • ほほえんだ: O1C2=C(C(C)=CC=C2C)C(=O)N1

4,7-dimethyl-1,2-benzoxazol-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-318814-1.0g
4,7-dimethyl-1,2-benzoxazol-3-ol
2059933-86-5
1g
$0.0 2023-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01076085-1g
4,7-Dimethyl-1,2-benzoxazol-3-ol
2059933-86-5 95%
1g
¥5971.0 2023-03-11
Enamine
EN300-318814-5.0g
4,7-dimethyl-1,2-benzoxazol-3-ol
2059933-86-5
5.0g
$3520.0 2023-02-24
Enamine
EN300-318814-0.25g
4,7-dimethyl-1,2-benzoxazol-3-ol
2059933-86-5
0.25g
$1117.0 2023-09-05
Enamine
EN300-318814-10g
4,7-dimethyl-1,2-benzoxazol-3-ol
2059933-86-5
10g
$5221.0 2023-09-05
Enamine
EN300-318814-2.5g
4,7-dimethyl-1,2-benzoxazol-3-ol
2059933-86-5
2.5g
$2379.0 2023-09-05
Enamine
EN300-318814-1g
4,7-dimethyl-1,2-benzoxazol-3-ol
2059933-86-5
1g
$1214.0 2023-09-05
Enamine
EN300-318814-0.05g
4,7-dimethyl-1,2-benzoxazol-3-ol
2059933-86-5
0.05g
$1020.0 2023-09-05
Enamine
EN300-318814-0.1g
4,7-dimethyl-1,2-benzoxazol-3-ol
2059933-86-5
0.1g
$1068.0 2023-09-05
Enamine
EN300-318814-0.5g
4,7-dimethyl-1,2-benzoxazol-3-ol
2059933-86-5
0.5g
$1165.0 2023-09-05

4,7-dimethyl-1,2-benzoxazol-3-ol 関連文献

4,7-dimethyl-1,2-benzoxazol-3-olに関する追加情報

4,7-Dimethyl-1,2-Benzoxazol-3-Ol: A Comprehensive Overview

The compound 4,7-dimethyl-1,2-benzoxazol-3-ol (CAS No. 2059933-86-5) is a fascinating organic molecule with significant potential in various fields of chemistry and material science. This compound belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds with a six-membered benzene ring fused to a five-membered oxazole ring containing an oxygen atom and a nitrogen atom. The presence of hydroxyl (-OH) and methyl (-CH₃) groups at specific positions in the molecule imparts unique chemical and physical properties that make it highly versatile.

4,7-Dimethyl-1,2-benzoxazol-3-ol has been the subject of extensive research due to its intriguing electronic properties and structural flexibility. Recent studies have highlighted its potential applications in drug design, where its ability to act as a ligand in metalloenzyme inhibition has shown promise. Additionally, the compound's role in the development of advanced materials, such as organic semiconductors and sensors, has garnered significant attention from the scientific community.

One of the most notable aspects of 4,7-dimethyl-1,2-benzoxazol-3-ol is its reactivity under various chemical conditions. Researchers have demonstrated that the hydroxyl group at position 3 can undergo oxidation to form a ketone or further functionalize into other groups, enabling the synthesis of derivatives with tailored properties. Moreover, the methyl groups at positions 4 and 7 provide steric protection and influence the molecule's solubility and stability.

In terms of synthesis, 4,7-dimethyl-1,2-benzoxazol-3-ol can be prepared through several routes. One common method involves the condensation of o-amino phenols with aldehydes or ketones under acidic or basic conditions. This approach allows for precise control over the substitution pattern on the benzoxazole ring. Another method employs oxidative coupling reactions or cyclization processes involving appropriate precursors.

The compound's electronic properties have been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that 4,7-dimethyl-1,2-benzoxazol-3-ol exhibits a conjugated π-system that facilitates electron delocalization across the aromatic ring system. This characteristic makes it an attractive candidate for applications in optoelectronics and photovoltaics.

Recent advancements in green chemistry have also explored the use of 4,7-dimethyl-1,2-benzoxazol-3-ol as a catalyst in asymmetric synthesis reactions. Its ability to coordinate with metal ions such as copper or palladium enables it to facilitate enantioselective transformations with high efficiency and selectivity.

In conclusion, 4,7-dimethyl-1,2-benzoxazol-3-oL (CAS No. 2059933-86-5) is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure and reactivity continue to inspire innovative research directions, making it a cornerstone in modern chemical research.

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